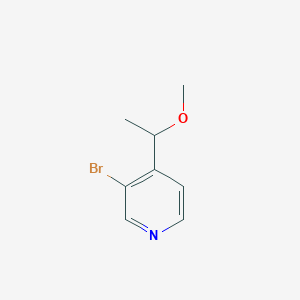
2-(4-Chlorophenoxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high yield of the compound while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the compound can yield various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed: The major products formed from these reactions include substituted phthalimides, amines, alcohols, and various oxidized derivatives .
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparación Con Compuestos Similares
Phthalimide: A parent compound with similar structural features but lacks the chlorophenoxy group.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, exhibiting different chemical and biological properties.
Uniqueness: 2-(4-Chlorophenoxy)isoindoline-1,3-dione is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H8ClNO3 |
|---|---|
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Clave InChI |
YUZOGNQSVZOYJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(Quinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8579659.png)
![Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)






![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridine-3-carbonitrile](/img/structure/B8579733.png)


![5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid](/img/structure/B8579747.png)


